3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid
CAS No.:
Cat. No.: VC13841994
Molecular Formula: C8H4ClF3O4S
Molecular Weight: 288.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF3O4S |
|---|---|
| Molecular Weight | 288.63 g/mol |
| IUPAC Name | 3-chloro-5-(trifluoromethylsulfonyl)benzoic acid |
| Standard InChI | InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14) |
| Standard InChI Key | XIRNLBIOYCFJHO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O |
Introduction
Synthesis and Industrial Production
Yield and Scalability
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Pilot-scale reactions achieve ~60–75% yield for analogous compounds .
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Impurities include regioisomers (e.g., 4-chloro derivatives), mitigated via column chromatography .
Chemical Reactivity and Functionalization
Key Reactions
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Reduction: The carboxylic acid group can be reduced to alcohol using LiAlH₄.
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Esterification: Reaction with alcohols (e.g., methanol) forms esters, useful in prodrug design .
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Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution with amines or thiols at elevated temperatures .
Stability Considerations
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Hydrolysis: The sulfonyl group resists hydrolysis under acidic conditions but may degrade in strong bases.
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Thermal Decomposition: Stable up to ~200°C, beyond which decarboxylation occurs.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
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Enzyme Inhibition: The compound modulates enzymes like cyclooxygenase (COX) and proteases via hydrogen bonding with the sulfonyl group .
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Receptor Targeting: Acts as a partial agonist for G-protein-coupled receptors (GPCRs) in neurological disorders.
Agrochemical Development
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Herbicidal Activity: Analogous sulfonyl-containing compounds inhibit protoporphyrinogen oxidase (PPO), a target in herbicide design .
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Synergistic Formulations: Combined with auxin mimics for broad-spectrum weed control .
Comparison with Analogous Benzoic Acid Derivatives
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